molecular formula C16H21N5O2S B5703569 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine

1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine

Cat. No. B5703569
M. Wt: 347.4 g/mol
InChI Key: VZEGZXXCNKUFOH-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine, also known as MTAPT, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. MTAPT is a piperazine derivative that has a thioacetate group attached to a 1,2,4-triazole ring, making it a unique and valuable compound. In

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. In the case of antifungal and antimicrobial activities, 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is believed to inhibit the synthesis of the fungal cell wall by inhibiting the enzyme beta-glucan synthase. In the case of anticancer activity, 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cancer cell proliferation. In the case of enzyme inhibition, 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is believed to bind to the active site of enzymes such as acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has antifungal and antimicrobial activities against various strains of fungi and bacteria. In vitro studies have also shown that 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has anticancer activity against various cancer cell lines. In addition, 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has several advantages and limitations for lab experiments. One of the advantages of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is its unique chemical structure, which makes it a valuable compound for various applications. Another advantage of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is its ability to inhibit the activity of enzymes and receptors, which makes it a potential therapeutic agent. However, one of the limitations of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is its limited solubility in water, which can make it difficult to use in certain experimental setups. Another limitation of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for the study of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine. One direction is to further explore its potential applications in medicinal chemistry, material science, and biochemistry. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, future studies could focus on improving the solubility and reducing the toxicity of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine, which could make it a more widely used compound in various fields. Finally, future studies could investigate the potential of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine as a therapeutic agent for various diseases, including Alzheimer's disease and cancer.

Synthesis Methods

The synthesis of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The product is then purified using column chromatography to obtain a pure compound. The yield of 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine is around 60%, and the purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has been shown to possess antifungal and antimicrobial activities. It has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. In biochemistry, 1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine has been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-19-12-17-18-16(19)24-11-15(22)21-9-7-20(8-10-21)13-5-3-4-6-14(13)23-2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZEGZXXCNKUFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

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